molecular formula C10H14ClNO2 B13032401 (1R,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL

Cat. No.: B13032401
M. Wt: 215.67 g/mol
InChI Key: DGEZBCYKMOPYNA-WKEGUHRASA-N
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Description

(1R,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a substituted phenyl ring (2-chloro-4-methoxy) and a propan-2-ol backbone with stereospecific (1R,2S) configuration. This compound is of interest in medicinal chemistry due to its structural similarity to β-adrenergic receptor ligands and other bioactive molecules. Its synthesis typically involves multi-step processes, including stereoselective coupling and functional group modifications .

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(2-chloro-4-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10-/m0/s1

InChI Key

DGEZBCYKMOPYNA-WKEGUHRASA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C=C(C=C1)OC)Cl)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)OC)Cl)N)O

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of (1R,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL typically involves stereoselective reactions to ensure the preservation of its chirality. These methods often utilize substituted aromatic precursors combined with reduction or catalytic processes to achieve the desired stereochemistry.

Key Reaction Steps

The preparation involves several critical steps:

  • Aromatic Substitution: The aromatic precursor is functionalized with chloro and methoxy substituents at specific positions (2 and 4, respectively).
  • Chiral Center Formation: The stereochemical configuration is introduced through asymmetric synthesis or resolution techniques.
  • Reduction Processes: Reduction of intermediates using catalysts such as palladium on carbon (Pd/C) under controlled conditions ensures high yield and purity.

Example Synthetic Pathways

Reduction of Substituted Precursors

One approach involves the reduction of a substituted aromatic ketone precursor:

  • A substituted ketone containing chloro and methoxy groups reacts with an amine under hydrogenation conditions using Pd/C as the catalyst.
  • This reaction is conducted under mild temperatures (35–40°C) and monitored to maintain stereochemical integrity.

Continuous Flow Reactor Optimization

In industrial settings, continuous flow reactors are employed to optimize reaction conditions such as temperature, pressure, and reagent concentrations. This method improves scalability and reproducibility while maintaining chirality.

Analytical Data from Synthesis

The following table summarizes key analytical data obtained during synthesis:

Property Value
Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
Melting Point 178–180°C
Chiral Purity 100% (by HPLC)
IR Spectra (KBr) Peaks at 3006, 2837, 1613 cm⁻¹

Challenges in Synthesis

Maintaining Chirality

Preserving the stereochemical configuration during synthesis is critical for biological activity. This requires careful control of reaction conditions such as temperature and pH.

Scalability

While laboratory-scale synthesis is well-documented, scaling up for industrial production often requires modifications such as continuous flow systems to ensure efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various substituents on the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H14ClNO2
  • Molecular Weight : 215.68 g/mol
  • CAS Number : 1336210-06-0

The compound contains an amino group, a chloro-substituted aromatic ring, and a methoxy group, contributing to its reactivity and potential biological activities.

Medicinal Chemistry

(1R,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structure allows for the modification of various functional groups to enhance therapeutic efficacy. Research has shown that derivatives of this compound exhibit promising activity against various diseases, including antimicrobial and anticancer properties .

Biological Studies

The compound is extensively studied for its interactions with biological targets such as enzymes and receptors. Understanding these interactions helps elucidate its mechanism of action, which is vital for drug development. For instance, it has been shown to inhibit the growth of Helicobacter pylori, with an IC50 value of approximately 0.0068 μM, indicating potent antimicrobial activity .

Chemical Biology

In chemical biology, this compound is utilized as a probe to investigate biochemical pathways and cellular processes. Its ability to interact with specific molecular targets makes it valuable for studying metabolic pathways and disease mechanisms.

Industrial Applications

Beyond medicinal uses, this compound finds applications in the development of agrochemicals and other industrial products. Its unique properties can be harnessed to create effective agents in pest control and crop protection .

Case Studies

Several studies have highlighted the efficacy of this compound:

Antimicrobial Activity

A study demonstrated its significant antimicrobial properties against Helicobacter pylori, showcasing its potential as a therapeutic agent in treating infections caused by this bacterium .

Pharmacological Properties

Research has also focused on its pharmacological properties, revealing its potential use in developing drugs targeting specific enzymes involved in metabolic disorders .

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the chloro and methoxy groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. In contrast, trifluoromethylthio (CF₃S) and trifluoromethyl (CF₃) groups enhance electron-withdrawing effects, increasing metabolic stability but possibly reducing solubility .
  • Stereochemical Impact: The (1R,2S) configuration in the target compound may confer distinct biological activity compared to (1S,2R) enantiomers, as seen in adrenoceptor ligand studies .

Physicochemical Properties

Property Target Compound 3-Methoxy Analog 4-(Trifluoromethylthio) Analog
Molecular Weight ~253.65 (estimated) 229.70 253.65
Solubility Moderate (polar OMe) High (polar OMe) Low (lipophilic CF₃S)
Synthetic Complexity Multi-step One-step coupling Multi-step (quaternary ammonium)

Notes:

  • The 2-chloro group in the target compound may reduce metabolic oxidation compared to unhalogenated analogs.
  • Trifluoromethylthio derivatives (e.g., CAS 1270385-18-6) exhibit higher molecular weight and lipophilicity, favoring blood-brain barrier penetration but complicating formulation .

Biological Activity

(1R,2S)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL, a compound with the CAS number 1336210-06-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies that illustrate its biological efficacy.

The molecular formula of this compound is C10H14ClNO2C_{10}H_{14}ClNO_2, with a molecular weight of approximately 215.68 g/mol. The compound features a chiral center, which is crucial for its biological activity and interaction with biological targets.

PropertyValue
Molecular FormulaC10H14ClNO2C_{10}H_{14}ClNO_2
Molecular Weight215.68 g/mol
CAS Number1336210-06-0

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating its activity against Helicobacter pylori reported an IC50 value of approximately 0.0068 μM, indicating potent inhibition of bacterial growth. This compound's structural modifications have been shown to enhance its potency significantly compared to related compounds .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the amine group and the phenyl ring can significantly impact the compound's biological activity. For instance, variations in substituents on the phenyl ring have been linked to increased potency against resistant strains of H. pylori. Specifically, the introduction of different alkyl groups at the amine α-carbon has been demonstrated to enhance efficacy while maintaining low cytotoxicity .

Case Study 1: Efficacy Against Resistant H. pylori

In a comparative analysis of various derivatives of this compound, one derivative exhibited a 37-fold increase in potency against a resistant strain of H. pylori. This study highlights the importance of structural modifications in developing effective antimicrobial agents .

Case Study 2: Cytotoxicity Assessment

While evaluating the cytotoxic effects of this compound, it was found that certain derivatives had lower cytotoxicity compared to their parent compounds. For example, a specific enantiomer showed reduced toxicity while retaining antimicrobial activity, suggesting that careful selection of stereochemistry can optimize therapeutic profiles .

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